molecular formula C8H14O4 B2419869 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid CAS No. 2375262-29-4

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B2419869
CAS No.: 2375262-29-4
M. Wt: 174.196
InChI Key: MDAIVJNTBLGJDW-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid (CAS 2375262-29-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol, this compound features a acetic acid moiety linked to a 5,5-dimethyl-1,4-dioxane ring, a structure known for its influence on a molecule's physicochemical properties . Researchers utilize this acid as a key synthetic intermediate for constructing more complex molecules. Its structure is analogous to other dioxane-acetic acid derivatives, which are frequently employed in scientific research for the synthesis of novel compounds with potential biological activity . One of the primary research applications for related (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives is in the development of new antibacterial agents . Studies have shown that such derivatives exhibit promising activity against Gram-positive bacterial strains, with some compounds demonstrating efficacy comparable to or greater than established reference drugs like oxacillin and cefuroxime . The mechanism of action for these derivatives is believed to involve interaction with specific bacterial molecular targets, potentially modulating biochemical pathways and leading to inhibition of bacterial growth . The 5,5-dimethyl group on the dioxane ring introduces steric hindrance, which can affect the molecule's conformation and enhance its metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This product is intended for research and development purposes only. It is strictly for in vitro (laboratory) studies and is not classified as a drug, medicine, or cosmetic. It is not approved for diagnostic or therapeutic use, and any form of human or veterinary administration is expressly prohibited.

Properties

IUPAC Name

2-(5,5-dimethyl-1,4-dioxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)5-11-6(4-12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIVJNTBLGJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • DHA Activation : DHA dimer (1.01 g, 5.6 mmol) is suspended in dioxane (2 mL) and heated to 60°C under argon.
  • Orthoester Addition : Trialkyl orthoacetate (23 mmol) is introduced, followed by acetic acid (125 μL, 20 mol%) as a catalyst.
  • Cyclization : The mixture stirs for 8 hours, yielding the 1,4-dioxane ring via ketal formation.
  • Side-Chain Introduction : Acetic acid is appended through nucleophilic substitution or ester hydrolysis.

Optimization Insights

  • Catalyst Screening : Acetic acid outperforms Lewis acids (e.g., ZnCl₂) and other Brønsted acids (e.g., camphorsulfonic acid), achieving 80% yield under mild conditions.
  • Solvent Effects : Dioxane enhances ring closure efficiency compared to polar aprotic solvents.

Coupling of 1,4-Dioxane Intermediates with Acetic Acid Precursors

An alternative approach involves pre-forming the 1,4-dioxane core followed by coupling with an acetic acid derivative. This method, inspired by adenosine analog synthesis, employs:

Glycosylation and Acetylation

  • Core Synthesis : (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-acetyloxy-1,4-dioxane is prepared via cyclization of protected glycols.
  • Esterification : The acetyloxy group is hydrolyzed to hydroxyl using aqueous NaOH, followed by reaction with bromoacetic acid under Mitsunobu conditions.
  • Deprotection : Acidic removal of protecting groups (e.g., tert-butyl esters) yields the target carboxylic acid.

Yield and Stereochemical Considerations

  • Anomeric Control : Trans-cis ratios (4:1) influence final product purity, necessitating chromatographic separation.
  • Overall Yield : Multi-step sequences typically achieve 23–51% yields due to intermediate purification losses.

Patent-Based Cyclocondensation Methods

The patent US5278313A discloses a scalable process for 1,3-dioxane derivatives, adaptable to this compound:

Key Steps

  • Cyclocondensation : Ethylene glycol derivatives react with dimethyl ketone in the presence of p-toluenesulfonic acid (p-TsOH).
  • Carboxylation : The resulting diol undergoes carboxylation via Kolbe-Schmitt reaction with CO₂ under high pressure.

Process Advantages

  • Scalability : Batch reactions achieve kilogram-scale production with minimal byproducts.
  • Cost Efficiency : Commodity chemicals (e.g., ethylene glycol, ketones) reduce raw material costs.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

Method Catalyst Yield Complexity Scalability
Acid-Catalyzed Cyclization Acetic acid 80% Low Moderate
Coupling Pyrrolidine/TMSOTf 23–51% High Low
Patent Cyclocondensation p-TsOH 65–75% Moderate High

Key Observations :

  • Acid-Catalyzed Cyclization offers the best balance of yield and simplicity but requires stringent anhydrous conditions.
  • Patent Methods excel in scalability but necessitate specialized equipment for high-pressure carboxylation.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the dioxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is unique due to its combination of a dioxane ring and an acetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is a chemical compound characterized by the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. Its unique structure, featuring a six-membered dioxane ring and an acetic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure is defined by:

  • Dioxane Ring : A six-membered ring containing two oxygen atoms.
  • Acetic Acid Moiety : Contributes to its reactivity and potential for forming derivatives.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity. Notably, studies have demonstrated its potential in developing anti-inflammatory agents. For instance, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids synthesized from this compound showed anti-inflammatory effects surpassing those of standard drugs like aspirin in animal models.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Anti-inflammatory Effects : The compound's derivatives inhibit pro-inflammatory cytokines and modulate immune responses.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of synthesized derivatives in animal models. The results indicated that certain derivatives exhibited a significant reduction in inflammation markers compared to control groups treated with standard anti-inflammatory medications.

CompoundAnti-inflammatory Activity (mg/kg)Comparison with Aspirin
Derivative A10More effective
Derivative B20Comparable
Aspirin30Standard control

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of derivatives derived from this compound. These compounds were tested against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLComparison with Standard Antibiotics
Bacillus subtilis62.5More potent than ampicillin (250 µg/mL)
Escherichia coli100Comparable to ciprofloxacin (100 µg/mL)
Staphylococcus aureus50More effective than standard treatments

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. The ability to modify the dioxane structure allows for the creation of various derivatives with potentially enhanced biological properties.

Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]propanoic acidPropanoic acid moietySlightly larger carbon chain
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]butanoic acidButanoic acid moietyLarger carbon chain than acetic acid
2-[(2R,5S)-5-methyl-1,4-dioxan-2-y]pentanoic acidPentanoic acid moietyEven larger carbon chain

Q & A

Q. What are the common synthetic routes for 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid in laboratory settings?

The synthesis typically involves the functionalization of a 1,4-dioxane ring with an acetic acid moiety. Lab-scale methods may adapt industrial protocols (e.g., batch reactors instead of continuous reactors) to optimize yield and purity. Key steps include condensation reactions under acidic or basic conditions, followed by purification via recrystallization or distillation . For derivatives with dimethyl substitutions, steric effects may necessitate longer reaction times or specialized catalysts. Post-synthesis, purity is confirmed using techniques like HPLC or GC-MS.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of the dimethyl groups on the dioxane ring. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Data from PubChem (e.g., InChI key, molecular formula) should be cross-referenced for validation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Accelerated stability studies under stress conditions (e.g., heat, light, humidity) are recommended. Use thermogravimetric analysis (TGA) to evaluate thermal decomposition and dynamic vapor sorption (DVS) for hygroscopicity. Store the compound at room temperature in airtight containers with desiccants to prevent hydrolysis of the dioxane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Employ factorial design (e.g., response surface methodology) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Computational tools (e.g., density functional theory (DFT)) predict reaction pathways and transition states, enabling targeted suppression of side reactions. For example, reducing agents like sodium borohydride may require strict anhydrous conditions to avoid unintended oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays:

  • In vitro: Compare cytotoxicity across multiple cell lines (e.g., HeLa, HEK293).
  • In silico: Molecular docking studies predict binding affinities to target proteins.
  • In vivo: Use genetically modified models to isolate mechanistic pathways. Reproducibility requires strict adherence to protocols documented in open-access repositories .

Q. How can computational tools enhance the study of this compound’s reactivity and applications?

Quantum chemical calculations (e.g., via Gaussian or ORCA software) model reaction mechanisms and electronic properties. Molecular dynamics simulations predict solvation effects and stability in biological matrices. Machine learning algorithms (e.g., random forest regression) analyze high-throughput screening data to prioritize experimental conditions. Integrate these tools with robotic platforms for automated reaction screening .

Q. What methodologies address challenges in scaling up synthesis for industrial research?

Transitioning from batch to continuous flow reactors improves heat/mass transfer and reduces byproducts. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time, such as pH and intermediate concentrations, ensuring consistency during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.